molecular formula C5H10O4 B1424313 Methoxymethyl 2-hydroxypropanoate CAS No. 1697640-97-3

Methoxymethyl 2-hydroxypropanoate

Cat. No.: B1424313
CAS No.: 1697640-97-3
M. Wt: 134.13 g/mol
InChI Key: ZKWBZXZFSBKZDF-UHFFFAOYSA-N
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Description

Methoxymethyl 2-hydroxypropanoate is an organic compound with the molecular formula C5H10O4. It is a colorless liquid with a sweet odor and is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. This compound is also known for its low toxicity and biodegradability, making it a promising alternative to traditional solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl 2-hydroxypropanoate is typically synthesized using an esterification reaction between 2-hydroxypropanoic acid and methoxymethyl chloride under mild reaction conditions. The product is then purified using simple distillation and recrystallization techniques.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalytic systems to enhance the efficiency and selectivity of the reaction. Catalysts such as ZrO(OTf)2 are used to convert alcohols and phenols to their corresponding methoxymethyl ethers under solvent-free conditions . This method offers advantages such as short reaction times, high product yield, and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

Methoxymethyl 2-hydroxypropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Acts as a plasticizer and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methoxymethyl 2-hydroxypropanoate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. In oxidation and reduction reactions, it undergoes electron transfer processes to form corresponding products.

Comparison with Similar Compounds

Methoxymethyl 2-hydroxypropanoate can be compared with similar compounds such as:

  • Ethoxymethyl 2-hydroxypropanoate
  • Propoxymethyl 2-hydroxypropanoate
  • Butoxymethyl 2-hydroxypropanoate

Uniqueness: this compound is unique due to its low toxicity, biodegradability, and versatility in various chemical reactions. Its ability to act as a solvent, plasticizer, and intermediate in synthesis makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methoxymethyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBZXZFSBKZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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